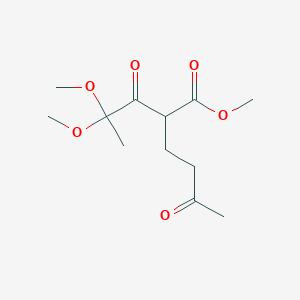![molecular formula C8H11NO2S B14424880 1-Thia-4-azaspiro[4.5]decane-2,3-dione CAS No. 85976-48-3](/img/structure/B14424880.png)
1-Thia-4-azaspiro[4.5]decane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thia-4-azaspiro[4.5]decane-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[4.5]decane-2,3-dione typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decane-3-one compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-Thia-4-azaspiro[4
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
類似化合物との比較
1-Thia-4-azaspiro[4.5]decane-2,3-dione can be compared to other spirocyclic compounds that contain sulfur and nitrogen atoms:
Similar Compounds: Examples include thiazolopyrimidine and 1,3,4-thiadiazole derivatives.
Uniqueness: The unique spirocyclic structure of this compound, combined with its ability to undergo diverse chemical reactions and its potential biological activities, distinguishes it from other similar compounds.
特性
CAS番号 |
85976-48-3 |
|---|---|
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC名 |
1-thia-4-azaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10) |
InChIキー |
DTETVADTZNQVAA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)NC(=O)C(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
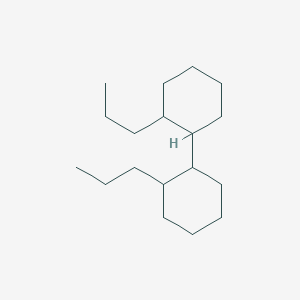
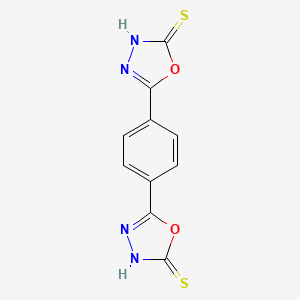
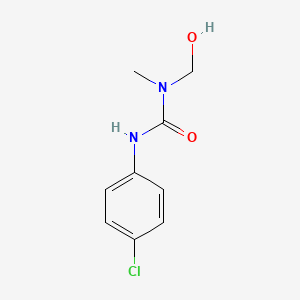

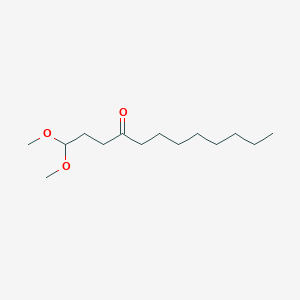
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
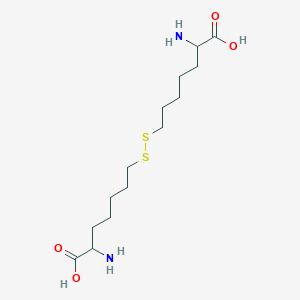
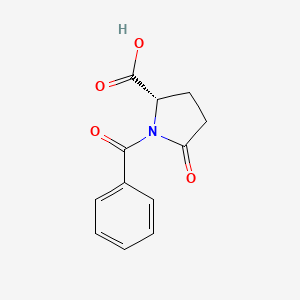
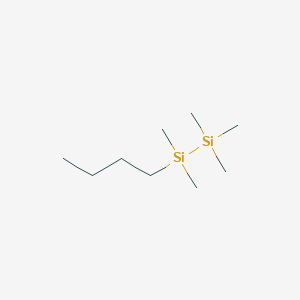
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
